[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine typically involves the reaction of 2-fluorophenol with 4-chloropyridine under specific conditions to form the intermediate compound, which is then subjected to further reactions to obtain the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new chemical entities and materials .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on various biological processes. It may serve as a tool for understanding molecular mechanisms and pathways .
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmaceutical research .
Industry
Industrially, this compound is utilized in the production of various chemical products and materials. Its unique properties make it suitable for use in different industrial processes and applications .
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Fluorophenoxy)pyridin-3-yl]methanamine
- [2-(2-Fluorophenoxy)pyridin-5-yl]methanamine
- [2-(2-Fluorophenoxy)pyridin-6-yl]methanamine
Uniqueness
Compared to similar compounds, [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine has unique structural features that may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(2-fluorophenoxy)pyridin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H,8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIPMVEMPNDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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